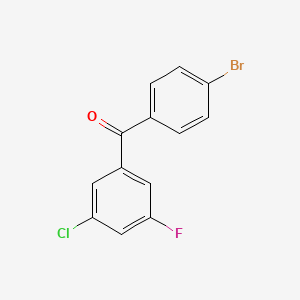

3-Chloro-3'-fluoro-4'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

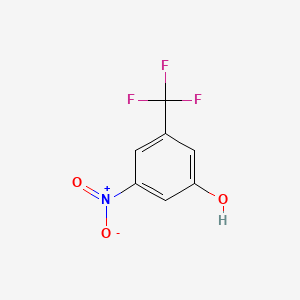

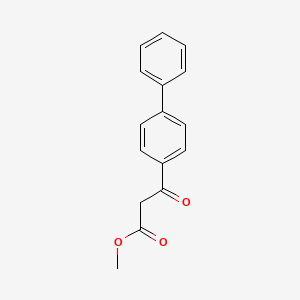

3-Chloro-3’-fluoro-4’-methoxybenzophenone is an organic compound that is used for experimental and research purposes . Its molecular formula is C14H10ClFO2 and it has a molecular weight of 264.68 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-3’-fluoro-4’-methoxybenzophenone consists of a benzophenone core with a chlorine atom at the 3-position, a fluorine atom at the 3’-position, and a methoxy group at the 4’-position .Applications De Recherche Scientifique

Synthesis of Gefitinib

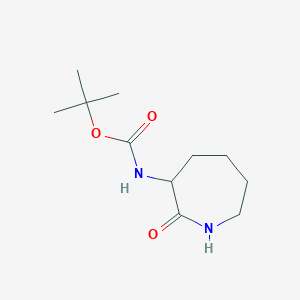

3-Chloro-3’-fluoro-4’-methoxybenzophenone is used in the synthesis of Gefitinib , a drug used in cancer chemotherapy . Gefitinib is the first selective EGFR (epidermal growth factor receptor)-targeting drug to be registered as an anti-cancer drug in Japan, Australia and the USA for the third-line treatment of chemoresistant NSCLC (non-small cell lung carcinoma) patients .

Improved Protocol for Synthesis

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .

Synthesis of Flavone and Xanthone Derivatives

3-Chloro-4-fluorophenol, a compound related to 3-Chloro-3’-fluoro-4’-methoxybenzophenone, has been used in the preparation of 3-chloro-4-fluoro-2’-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .

O-Alkylation Reaction

The O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl) morpholine was immaculate, efficient and economically viable . Elimination of high boiling solvent (DMF) and base from the process is highly advantageous in terms of scale-up and yield .

Herbicidal Activity

A compound related to 3-Chloro-3’-fluoro-4’-methoxybenzophenone, 3, 3’-dimethyl-4-methoxybenzophenone (NK-049), has been studied for its selective herbicidal action between rice and barnyardgrass .

Density Functional Theory Study

3-Chloro-3’-fluoro-4’-methoxybenzophenone can potentially be used in Density Functional Theory (DFT) studies to understand solvent effects on similar compounds .

Mécanisme D'action

Propriétés

IUPAC Name |

(3-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOUTNTLVAOCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373943 |

Source

|

| Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-fluoro-4'-methoxybenzophenone | |

CAS RN |

844885-00-3 |

Source

|

| Record name | (3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)